4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS No.: 942034-42-6
Cat. No.: VC7494992
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942034-42-6 |
|---|---|
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 392.47 |
| IUPAC Name | 2-(2-methylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C22H20N2O3S/c1-16-11-13-18(14-12-16)15-23-20-9-5-6-10-21(20)28(26,27)24(22(23)25)19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3 |
| Standard InChI Key | MUQUIQWTYMKXEG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C |
Introduction
4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e] thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the thiadiazine class. It features a benzo[e] thiadiazine core with a sulfonyl group and nitrogen atoms, making it of interest in medicinal chemistry due to its potential biological activities.
Key Characteristics:
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Molecular Formula: C16H16N2O3S
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Molecular Weight: Approximately 316.37 g/mol
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Classification: Thiadiazine derivative
Synthesis Steps:
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Formation of the Thiadiazine Ring: This step often involves condensation reactions between suitable precursors.
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Functionalization: Introducing substituents like the o-tolyl and 4-methylbenzyl groups through nucleophilic substitution or coupling reactions.
Potential Reactions:
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Nucleophilic Substitution: Possible due to the presence of electrophilic centers.
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Electrophilic Aromatic Substitution: Influenced by the aromatic rings.
Biological Activities and Applications
Thiadiazines are known for their diverse pharmacological properties, suggesting potential applications in medicinal chemistry. The specific biological activities of 4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e] thiadiazin-3(4H)-one 1,1-dioxide require further investigation, but its structural complexity indicates potential interactions with biological targets like enzymes or receptors.
Potential Applications:
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Medicinal Chemistry: Potential use in drug development due to its structural complexity.
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Biological Research: Studies on its interaction with biological targets could reveal therapeutic applications.
Analytical Techniques for Characterization
Characterization of this compound can be achieved through various analytical techniques:
Techniques:
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X-ray Crystallography: For determining the molecular structure.
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NMR Spectroscopy: To confirm the arrangement of atoms and functional groups within the molecule.
Comparison with Similar Compounds
Other compounds in the thiadiazine class, such as 2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e] thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide, exhibit significant biological activities, including inhibition of phosphoinositide 3-kinase delta (PI3Kδ).
Comparison Table:
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